molecular formula C12H11NO3S2 B8371065 (4-Benzylsulfanyl-5-nitro-thiophen-3-yl)-methanol

(4-Benzylsulfanyl-5-nitro-thiophen-3-yl)-methanol

Cat. No. B8371065
M. Wt: 281.4 g/mol
InChI Key: KOFASQYCHDAWIJ-UHFFFAOYSA-N
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Description

(4-Benzylsulfanyl-5-nitro-thiophen-3-yl)-methanol is a useful research compound. Its molecular formula is C12H11NO3S2 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Benzylsulfanyl-5-nitro-thiophen-3-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Benzylsulfanyl-5-nitro-thiophen-3-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

IUPAC Name

(4-benzylsulfanyl-5-nitrothiophen-3-yl)methanol

InChI

InChI=1S/C12H11NO3S2/c14-6-10-8-18-12(13(15)16)11(10)17-7-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2

InChI Key

KOFASQYCHDAWIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(SC=C2CO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diisobutylaluminum hydride (154 mL of a 1.0 M solution in dichloromethane, 154 mmol) was added via cannula over 25 min to a solution of 4-benzylsulfanyl-5-nitro-thiophene-3-carboxylic acid ethyl ester (22.63 g, 70.0 mmol) at −50° C. The reaction mixture was stirred at −50° C. for 2 h, then was warmed to 0° C. and was maintained at that temperature for 35 min. Water (200 mL) was added via addition funnel over 15 min and the resulting suspension was warmed to 25° C. whereupon additional water (200 mL) and D/L-tartaric acid (20 g) were added. After stirring vigorously at 25° C. for 30 min, the reaction mixture was partitioned between 1.0 M aqueous hydrochloric acid solution (300 mL) and dichloromethane (2×400 mL). The combined organic layers were dried over sodium sulfate, filtered and were concentrated in vacuo. Purification of the residue by flash column chromatography (Merck silica gel 60, 40-63 μm; 10-50% ethyl acetate in hexanes) afforded the desired product, (4-benzylsulfanyl-5-nitro-thiophen-3-yl)-methanol (10.52 g, 37.4 mmol, 53%), as a dark brown oil. 1H NMR (400 MHz, CDCl3) δ: 4.21 (2H, s), 4.40 (2H, s), 7.09-7.12 (1H, m), 7.21-7.24 (4H, m), 7.39 (1H, s).
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solution
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0 (± 1) mol
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4-benzylsulfanyl-5-nitro-thiophene-3-carboxylic acid ethyl ester
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22.63 g
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200 mL
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200 mL
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20 g
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Synthesis routes and methods II

Procedure details

Methyl 4-(benzylthio)-5-nitrothiophene-3-carboxylate (5 g, 16.2 mmol) in dichloromethane (150 mL) at −40° C. was reacted with diisobutylaluminum hydride (1 M in dichloromethane, 36 mL, 2.2 equivalents) added dropwise. The reaction was stirred for 15 minutes after complete addition, quenched with 10% aqueous sodium potassium tartrate solution and stirred at 25° C. for 1 hour. The organic layer was separated, filtered through Celite® (diatomaceous earth) and the filtrate was concentrated under reduced pressure. The resulting oil was purified by flash chromatography on silica gel with a Biotage-40s column eluting with 2:98 methanol/dichloromethane to give [4-(benzylthio)-5-nitrothien-3-yl]methanol as an oil, (4.32 g, 95%). 1H NMR (300 MHz, CDCl3) ppm 4.21 (s, 2 H), 4.39 (s, 2 H), 7.11 (m, 3 H), 7.23 (m, 2 H) 7.40 (s, 1 H).
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5 g
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36 mL
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150 mL
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Synthesis routes and methods III

Procedure details

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CC(C)C[Al+]CC(C)C
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